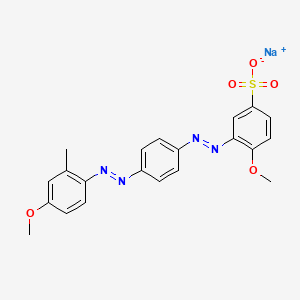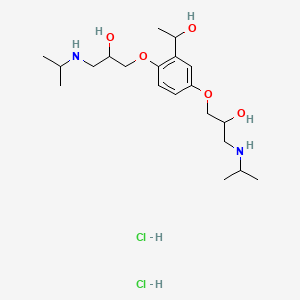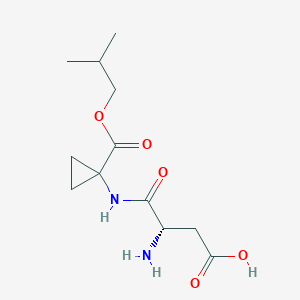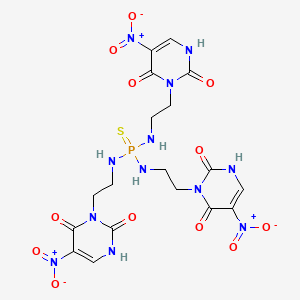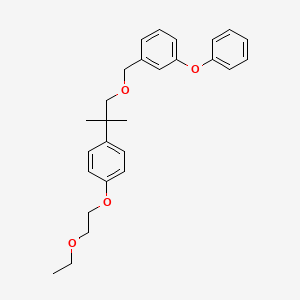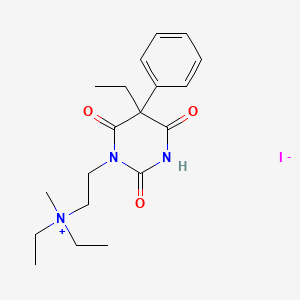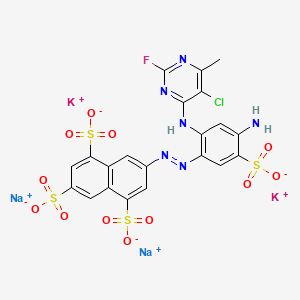
Rhenium oxychloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium oxychloride is a chemical compound composed of rhenium, oxygen, and chlorine It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhenium oxychloride can be synthesized through several methods. One common approach involves the reaction of rhenium metal or rhenium trichloride with oxygen or an oxygen-containing compound. For instance, heating rhenium trichloride in the presence of dry oxygen at temperatures between 110-130°C results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the controlled oxidation of rhenium trichloride. The process requires precise temperature control and an oxygen-rich environment to ensure the complete conversion of rhenium trichloride to this compound. The product is then purified through sublimation or other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Rhenium oxychloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with chlorine and hydrogen chloride to form hexachlororhenate species . Additionally, it can participate in metathesis reactions to form other rhenium compounds.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized further to form higher oxidation state compounds.
Reduction: It can be reduced using reducing agents like hydrogen or metals to form lower oxidation state rhenium compounds.
Substitution: this compound can undergo substitution reactions with ligands to form various rhenium complexes.
Major Products: The major products formed from these reactions include hexachlororhenate species, rhenium oxides, and various rhenium complexes depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Rhenium oxychloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other rhenium compounds and complexes.
Biology and Medicine: Rhenium compounds, including this compound, are being explored for their potential in cancer therapy due to their ability to form stable complexes with biological molecules.
Industry: this compound is used in catalysis, particularly in reactions requiring high stability and reactivity.
Mécanisme D'action
The mechanism by which rhenium oxychloride exerts its effects involves its ability to form stable complexes with various ligands. These complexes can interact with biological molecules, leading to potential therapeutic effects. For instance, rhenium compounds have been shown to induce oxidative stress in cancer cells, leading to cell death . The molecular targets and pathways involved include DNA binding, mitochondrial effects, and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Rhenium oxychloride can be compared with other rhenium compounds such as rhenium trioxide, rhenium heptoxide, and rhenium disulfide:
Rhenium Trioxide (ReO3): Known for its metallic appearance and high electrical conductivity, it is used in electronic applications.
Rhenium Heptoxide (Re2O7): An important precursor for synthesizing other rhenium compounds, it is used in catalysis and material science.
Rhenium Disulfide (ReS2):
This compound is unique due to its specific reactivity and stability, making it valuable in both fundamental research and practical applications.
Propriétés
Numéro CAS |
42246-25-3 |
|---|---|
Formule moléculaire |
ClHO3Re |
Poids moléculaire |
270.66 g/mol |
Nom IUPAC |
trioxorhenium;hydrochloride |
InChI |
InChI=1S/ClH.3O.Re/h1H;;;; |
Clé InChI |
JTYZVHVMGITCNH-UHFFFAOYSA-N |
SMILES canonique |
O=[Re](=O)=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


